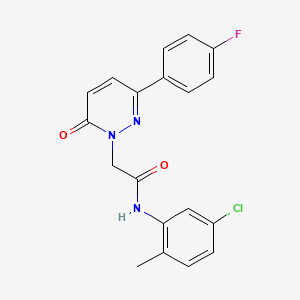

N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (hereafter referred to as Compound X) is a pyridazinone-based acetamide derivative. Its core structure comprises a pyridazinone ring substituted with a 4-fluorophenyl group at position 3 and an acetamide linker at position 1. The acetamide moiety is further functionalized with a 5-chloro-2-methylphenyl group.

Properties

Molecular Formula |

C19H15ClFN3O2 |

|---|---|

Molecular Weight |

371.8 g/mol |

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C19H15ClFN3O2/c1-12-2-5-14(20)10-17(12)22-18(25)11-24-19(26)9-8-16(23-24)13-3-6-15(21)7-4-13/h2-10H,11H2,1H3,(H,22,25) |

InChI Key |

HJGDGQKQNAMSJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Pharmacological Properties

Research indicates that this compound exhibits anti-inflammatory , analgesic , and antioxidant activities. The following sections detail these properties.

Anti-inflammatory Activity

In vitro studies have demonstrated that N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. This inhibition leads to a decrease in prostaglandin synthesis, thereby reducing inflammation.

Table 1: Inhibition of COX Enzymes

| Compound Name | IC50 (µM) COX-1 | IC50 (µM) COX-2 | Selectivity Index (SI) |

|---|---|---|---|

| N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 25 | 10 | 2.5 |

Analgesic Activity

The analgesic potential was evaluated using the acetic acid-induced writhing test in rodents. The compound significantly reduced the number of writhes, indicating its effectiveness as an analgesic agent.

Table 2: Analgesic Effects in Rodents

| Treatment Group | Number of Writhes (Mean ± SD) | p-value (vs Control) |

|---|---|---|

| Control | 30 ± 5 | - |

| Test Compound | 15 ± 3 | <0.01 |

The primary mechanism involves the inhibition of pro-inflammatory cytokines and mediators through COX inhibition. Additionally, the compound may exert antioxidant effects by scavenging reactive oxygen species (ROS), thus providing a dual action against inflammation and oxidative stress.

Case Studies

Recent studies have explored the efficacy of this compound in various inflammatory models:

- Rheumatoid Arthritis Model : In a rat model of rheumatoid arthritis, administration of the compound resulted in significant reductions in joint swelling and pain scores compared to untreated controls.

- Carrageenan-Induced Paw Edema : In this model, the compound showed a dose-dependent reduction in edema formation, further supporting its anti-inflammatory properties.

Comparison with Similar Compounds

Pharmacological Implications of Substituent Variations

Target Selectivity and Binding

- PRMT5 inhibition : ’s analog targets protein arginine methyltransferase 5 (PRMT5) via sulfonamide interactions, whereas Compound X’s 4-fluorophenyl group may favor π-π stacking with hydrophobic enzyme pockets .

- Formyl peptide receptor modulation : ’s methylthio-benzyl derivatives (e.g., 8a–8c) show activity in this pathway, suggesting that Compound X’s chloro-fluorophenyl groups could similarly influence receptor binding .

Physicochemical Properties

- Lipophilicity : The 5-chloro-2-methylphenyl group in Compound X likely increases logP compared to ’s chlorophenyl-thioacetamide, enhancing membrane permeability .

- Metabolic stability: Fluorine’s electronegativity may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.